3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid is a chemical compound recognized for its potential applications in pharmaceutical research and development. This compound, identified by the CAS number 1043390-26-6, belongs to the class of chromenone derivatives, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The compound's structure features a chromenone backbone with a propanoic acid side chain, contributing to its unique reactivity and functionality.
The compound can be sourced from various chemical suppliers and has been mentioned in scientific literature regarding its synthesis and biological evaluation. Notably, it is included in databases such as PubChem and Sigma-Aldrich, which provide detailed information on its properties and potential uses .
3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid is classified as an organic compound. It falls under the category of chromenones, specifically those with methoxy and phenyl substituents. This classification is significant due to the biological activities often associated with chromenone derivatives, making them subjects of interest in medicinal chemistry.
The synthesis of 3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with malonic acid derivatives followed by cyclization to form the chromenone structure.
The molecular formula of 3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid is C18H16O5. The structure consists of a chromenone core with a methoxy group at position 7 and a phenyl group at position 4, along with a propanoic acid moiety at position 3.
Key structural data includes:
3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid can participate in various chemical reactions due to its functional groups:
These reactions can be influenced by factors such as temperature, solvent choice, and the presence of catalysts or protective groups.
The mechanism of action for compounds like 3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid is often linked to their interaction with biological targets:
Experimental studies are necessary to elucidate specific pathways and confirm the mechanisms through which this compound exerts its biological effects.
Relevant data from literature suggests that these properties contribute significantly to its potential applications in drug formulation .
3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid has potential applications in:
The synthesis of 3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid typically employs convergent strategies to assemble the coumarin core before introducing the propanoic acid side chain. A common retrosynthetic approach disconnects the molecule into three key building blocks: a phenolic precursor (such as 2,4-dihydroxyacetophenone), an appropriate benzaldehyde derivative for Knoevenagel condensation, and an acrylic acid equivalent for side-chain attachment. The critical formation of the coumarin ring occurs via Pechmann condensation when phenols react with β-ketoesters under acidic conditions, or via Kostanecki acylation when o-hydroxyaryl ketones undergo condensation with aryl aldehydes [2] [9].
A representative five-step sequence begins with O-alkylation of 2,4-dihydroxyacetophenone to protect the C4 position, followed by Claisen-Schmidt condensation with benzaldehyde to yield the chalcone intermediate. Subsequent oxidative cyclization using iodine/DMSO introduces the coumarin lactone, achieving 60–75% yield. The C6 position is then functionalized via Friedel-Crafts acylation with acryloyl chloride, followed by palladium-catalyzed hydrogenation to saturate the propanoic acid side chain. Final deprotection of the C7 methoxy group and selective re-methylation completes the synthesis with an overall yield of 28–32% [6] [9].
Table 1: Multi-Step Synthesis Performance Comparison
Route | Key Step | Number of Steps | Overall Yield (%) |
---|---|---|---|
Chalcone-Cyclization | Oxidative Iodocyclization | 5 | 28–32 |
Pechmann Condensation | Resorcinol + Phenylacetoacetate | 4 | 35–40 |
Metal-Catalyzed Coupling | Suzuki-Miyaura at C6 | 6 | 18–25 |
Efficiency limitations arise from side reactions during C6 electrophilic substitution, where the electron-rich coumarin core promotes over-halogenation or lactone opening. Modern approaches address this through protective group strategies, such as temporary lactone reduction to coumarilate esters, which improve regioselectivity by 40% compared to unprotected routes [6] [9]. Atom economy remains suboptimal (52–65%) due to stoichiometric byproducts in cyclization steps, highlighting opportunities for catalytic improvements [9].
The 4-phenylchromenone scaffold provides distinct electronic environments for regioselective modification: the C5–C6 bond exhibits high nucleophilicity (Hammett σ = −0.32), C3 is electrophilic due to lactone conjugation, and the C4 phenyl group enables electrophilic aromatic substitution. Direct C6 functionalization proves most viable for propanoic acid installation, achieved through three primary methods:
Table 2: Chromenone Functionalization Efficiency
Method | Position Modified | Yield (%) | Byproduct Formation (%) |
---|---|---|---|
Friedel-Crafts Acylation | C6 | 65–70 | 15–20 (C8 isomer) |
Suzuki Coupling-Hydrogenation | C6 | 75 | <5 |
Pd-Mediated Carbonylation | C7/C8 | 68 | 12 (decarboxylated) |
Recent advances leverage in situ halogen dance rearrangement to convert C5-brominated intermediates to C6 isomers prior to coupling, enhancing effective C6 accessibility by 35% [7]. Computational studies (DFT M06-2X/6-311G**) confirm the C6 site’s nucleophilicity (Fukui f⁻ = 0.127) surpasses other positions, rationalizing observed regiochemistry [3].
The critical acylation-cyclization sequence for coumarin-propanoic acid linkage formation benefits from precise parameter control. Microwave-assisted conditions (120°C, DMF, 20 min) improve yields by 25% compared to thermal reflux (6 h) by suppressing decarboxylation. Catalyst screening reveals scandium(III) trifluoromethanesulfonate outperforms Brønsted acids in lactone preservation, achieving 88% conversion versus 72% with p-toluenesulfonic acid [4]. Solvent polarity directly influences cyclization kinetics: aprotic dipolar solvents (DMSO, ε = 46.7) accelerate ring closure 3.2-fold over toluene due to enhanced carboxylate nucleophilicity [3] [4].
Cyclization techniques vary by precursor design:
Table 3: Optimization Parameters for Key Reactions
Parameter | Acylation Optimization | Cyclization Optimization |
---|---|---|
Catalyst | Sc(OTf)₃ (0.5 mol%) | AuCl₃/AgOTf (1:2) |
Temperature | 80°C | 60°C |
Solvent | Anisole | 1,4-Dioxane |
Reaction Time | 3 h | 8 h |
Yield Improvement | +22% vs. AlCl₃ | +28% vs. thermal |
Side-chain derivatization precedes cyclization in optimized routes: acrylate esters attached to phenolic precursors undergo Heck cyclization more efficiently (TOF = 42 h⁻¹) than carboxylic acid analogs (TOF = 18 h⁻¹) due to reduced carboxylate coordination to palladium catalysts [4].
The electronic and steric profile of C4 substituents profoundly influences synthetic efficiency. 4-Phenylcoumarin precursors exhibit distinct advantages over 4-methyl analogs:
Table 4: Precursor Modification Comparison
Precursor | Friedel-Crafts Yield (%) | Coupling Efficiency (%) | Lactone Stability (t₁/₂, h) |
---|---|---|---|
4-Methyl-7-methoxycoumarin | 52 ± 3 | 67 ± 4 | 2.1 (80°C) |
4-Phenyl-7-methoxycoumarin | 76 ± 2 | 89 ± 3 | 8.7 (80°C) |
4-Trifluoromethyl-7-methoxycoumarin | 48 ± 5 | 93 ± 2* | 1.5 (80°C) |
*Reflects enhanced reactivity in Pd-catalyzed routes [7] [8].
Divergent cyclization pathways emerge from α,β-unsaturated acid precursors: 3-arylpropanoic acids yield coumarins via lactonization, whereas 2-arylacrylic acids form isocoumarins due to altered nucleophilic attack trajectories. Computational modeling (B3LYP/6-31G*) confirms the former’s 9.3 kcal/mol energy preference [9]. Recent innovations employ flow chemistry with immobilized lipases for enantioselective cyclization, achieving 94% enantiomeric excess in the (S)-isomer—though this remains unexplored for 4-phenyl derivatives specifically [3] [4].
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8